molecular formula C19H14N2O5 B2811735 4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]-2H-chromen-2-one CAS No. 325474-34-8

4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]-2H-chromen-2-one

Cat. No.: B2811735
CAS No.: 325474-34-8
M. Wt: 350.33
InChI Key: XHXIFJBIZVTSSH-UHFFFAOYSA-N
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Description

4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H14N2O5 and its molecular weight is 350.33. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c22-18-12-6-2-4-8-16(12)26-19(23)17(18)14(10-21(24)25)13-9-20-15-7-3-1-5-11(13)15/h1-9,14,20,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXIFJBIZVTSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=C(C4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.